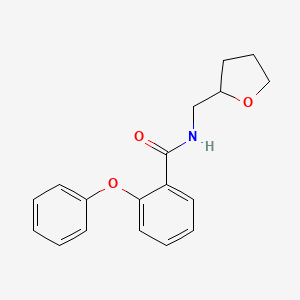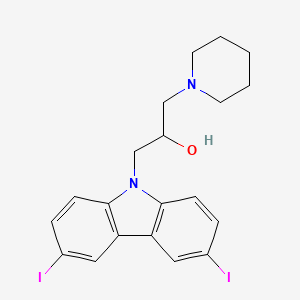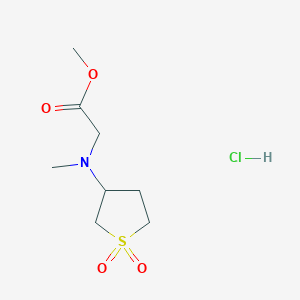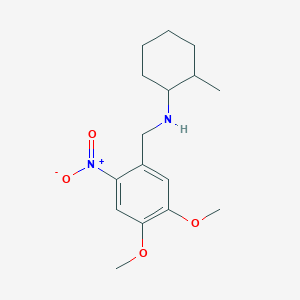
N-(3-benzoylphenyl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-benzoylphenyl)-4-biphenylcarboxamide, commonly known as BP-C1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BP-C1 is a member of the class of compounds known as N-aryl carbamates, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of BP-C1 is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and is involved in tumor growth and metastasis. Inhibition of CA IX activity by BP-C1 has been shown to reduce the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
BP-C1 has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. BP-C1 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis by BP-C1 has been shown to reduce the growth and metastasis of cancer cells.
实验室实验的优点和局限性
BP-C1 has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using various methods. BP-C1 is also relatively stable and can be stored for long periods. However, one limitation is that the mechanism of action of BP-C1 is not fully understood. Another limitation is that the effects of BP-C1 may vary depending on the cell type and disease model used.
未来方向
There are several future directions for the study of BP-C1. One direction is to further elucidate the mechanism of action of BP-C1. Another direction is to study the effects of BP-C1 in various disease models. Additionally, the potential therapeutic applications of BP-C1 in various diseases, including cancer and inflammatory diseases, should be further explored. Finally, the development of more potent and selective inhibitors of CA IX, such as BP-C1, should be pursued.
Conclusion:
In conclusion, BP-C1 is a synthetic compound that has been extensively studied for its potential therapeutic applications. BP-C1 has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. The mechanism of action of BP-C1 involves the inhibition of CA IX activity. BP-C1 has several advantages and limitations for lab experiments. There are several future directions for the study of BP-C1, including further elucidation of its mechanism of action and exploration of its therapeutic applications in various diseases.
合成方法
BP-C1 can be synthesized using a variety of methods, including the reaction of 3-benzoylphenyl isocyanate with 4-biphenylamine. This reaction results in the formation of BP-C1 and carbon dioxide. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
BP-C1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. BP-C1 has been studied in various in vitro and in vivo models, including cell culture studies and animal models. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various disease models.
属性
IUPAC Name |
N-(3-benzoylphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO2/c28-25(21-10-5-2-6-11-21)23-12-7-13-24(18-23)27-26(29)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSBOJOXLMIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-4-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)


![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)

![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084978.png)


![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)